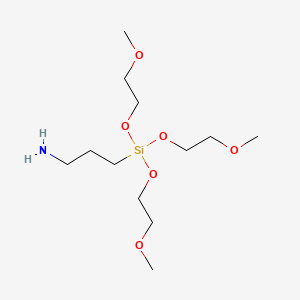
Phenylamino-pyridin-2-yl-acetonitrile
Übersicht
Beschreibung
Phenylamino-pyridin-2-yl-acetonitrile is a chemical compound with the CAS Number: 904813-98-5 . It has a molecular weight of 209.25 and its IUPAC name is anilino (2-pyridinyl)acetonitrile .
Molecular Structure Analysis
The molecular structure of Phenylamino-pyridin-2-yl-acetonitrile is represented by the linear formula C13 H11 N3 . The InChI code for this compound is 1S/C13H11N3/c14-10-13(12-8-4-5-9-15-12)16-11-6-2-1-3-7-11/h1-9,13,16H .Physical And Chemical Properties Analysis
Phenylamino-pyridin-2-yl-acetonitrile has a molecular weight of 209.25 . Its boiling point is 382.4ºC at 760 mmHg and it has a density of 1.206g/cm3 .Wissenschaftliche Forschungsanwendungen
Application
Phenylamino-pyridin-2-yl-acetonitrile is used in the synthesis of novel heterocyclic compounds with potential biological activities .
Method of Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
Results
These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Photophysical Properties Tuning
Application
Phenylamino-pyridin-2-yl-acetonitrile is used in the synthesis of (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-3-yl)acrylonitrile .
Method of Application
The compound was synthesized from 4-(di-p-tolylamino)benzaldehyde and 3-(pyridin-2-yl)acetonitrile .
Results
The synthesized compound was obtained as a pale yellow solid .
Synthesis of Pyridinium Salts
Application
Phenylamino-pyridin-2-yl-acetonitrile can be used in the synthesis of structurally diverse pyridinium salts, which are quite familiar structures in many natural products and bioactive pharmaceuticals .
Method of Application
The specific synthetic routes for these pyridinium salts can vary widely depending on the desired end product .
Results
These pyridinium salts have played an intriguing role in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Organic Synthesis
Application
Acetonitrile, a small polar molecule, is used in organic synthesis, and Phenylamino-pyridin-2-yl-acetonitrile could potentially be used in similar applications .
Method of Application
The specific methods of application would depend on the particular synthesis being performed .
Results
The results of these syntheses can vary widely, but acetonitrile is known for its high relative permittivity, which is conducive to the dissociation of ion pairs into free ions .
Synthesis of Bioactive Pharmaceuticals
Application
Phenylamino-pyridin-2-yl-acetonitrile can be used in the synthesis of structurally diverse pyridinium salts, which are quite familiar structures in many natural products and bioactive pharmaceuticals .
Method of Application
The specific synthetic routes for these pyridinium salts can vary widely depending on the desired end product .
Results
These pyridinium salts have played an intriguing role in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Organic Synthesis
Application
Acetonitrile, a small polar molecule, is used in organic synthesis, and Phenylamino-pyridin-2-yl-acetonitrile could potentially be used in similar applications .
Method of Application
The specific methods of application would depend on the particular synthesis being performed .
Results
The results of these syntheses can vary widely, but acetonitrile is known for its high relative permittivity, which is conducive to the dissociation of ion pairs into free ions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-anilino-2-pyridin-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-13(12-8-4-5-9-15-12)16-11-6-2-1-3-7-11/h1-9,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPRBCNEOGYFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378043 | |
| Record name | Phenylaminopyridin-2-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylamino-pyridin-2-yl-acetonitrile | |
CAS RN |
904813-98-5 | |
| Record name | α-(Phenylamino)-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylaminopyridin-2-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





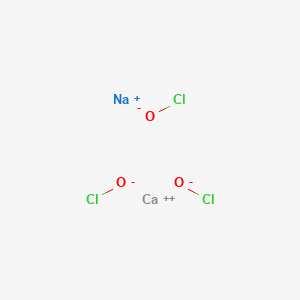
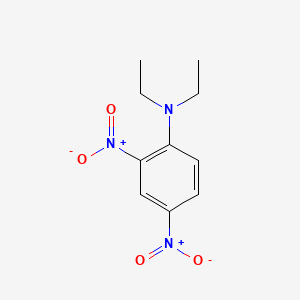
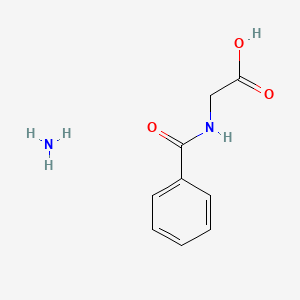





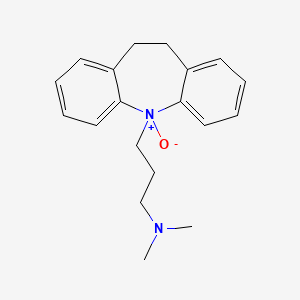
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methylphenyl)azo]-](/img/structure/B1620445.png)

